BenchChemオンラインストアへようこそ!

1(3)-glyceryl-PGE2

GPCR pharmacology P2Y6 receptor endocannabinoid signaling

1(3)-Glyceryl-PGE2 (Prostaglandin E2 1-glyceryl ester; CAS 37497-47-5) is a member of the prostaglandin glyceryl ester (PG-G) family, formed by the cyclooxygenase-2 (COX-2)-dependent oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG). It is supplied as a ≥98% pure mixture of the 1- and 3-glyceryl positional isomers (~85:15 ratio) that arise from rapid, spontaneous acyl migration in aqueous media.

Molecular Formula C23H38O7
Molecular Weight 426.5 g/mol
CAS No. 37497-47-5
Cat. No. B122905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3)-glyceryl-PGE2
CAS37497-47-5
SynonymsPGE2-1-glyceryl ester
Molecular FormulaC23H38O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O
InChIInChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1
InChIKeyRJXVYMMSQBYEHN-LVXZDWGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1(3)-Glyceryl-PGE2 (CAS 37497-47-5): Identity, Class, and Core Specifications for Informed Procurement


1(3)-Glyceryl-PGE2 (Prostaglandin E2 1-glyceryl ester; CAS 37497-47-5) is a member of the prostaglandin glyceryl ester (PG-G) family, formed by the cyclooxygenase-2 (COX-2)-dependent oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It is supplied as a ≥98% pure mixture of the 1- and 3-glyceryl positional isomers (~85:15 ratio) that arise from rapid, spontaneous acyl migration in aqueous media . Unlike the parent free acid PGE2, which signals primarily through EP1–EP4 prostanoid receptors, PGE2-G was identified as an extraordinarily potent, endogenous agonist of the nucleotide receptor P2Y6, with an EC50 of ~1 pM [1]. This fundamental shift in receptor pharmacology, coupled with its distinct metabolic lability, distinguishes 1(3)-glyceryl-PGE2 from both canonical prostaglandins and other endocannabinoid-related lipids and creates unique procurement requirements for researchers targeting non-canonical prostaglandin signaling pathways.

Why 1(3)-Glyceryl-PGE2 Cannot Be Replaced by PGE2, PGE2-Ethanolamide, or Alternate Glyceryl Esters in Targeted Studies


Substitution of 1(3)-glyceryl-PGE2 with unesterified PGE2, PGF2α-glyceryl ester, or PGE2-ethanolamide (prostamide) compromises experimental validity because each compound engages a distinct receptor and signaling landscape. PGE2-G activates the P2Y6 receptor at low picomolar concentrations (~1 pM EC50), whereas PGE2 is inactive at P2Y6 and signals through EP1–EP4 receptors [1]. Conversely, PGE2 does not trigger the rapid intracellular Ca²⁺ mobilization in RAW 264.7 macrophages that is characteristic of PGE2-G, while PGF2α-G does so with markedly different potency and efficacy [2]. PGE2-ethanolamide (PGE2-EA) fails to elicit any calcium response in the same cellular models, demonstrating an absolute requirement for the glycerol moiety [2]. Even among PGE2 glyceryl ester analogs, hydrolysis products (PGE2) do not recapitulate the calcium mobilization phenotype, confirming that the intact ester conveys a unique signaling identity [2]. Consequently, a generic product substitution would introduce receptor-level and functional biases that cannot be corrected by simple potency normalization.

1(3)-Glyceryl-PGE2: Quantified Differentiation Against Closest Analogs for Evidence-Based Selection


P2Y6 Receptor Activation: PGE2-G vs. UDP Potency Comparison

PGE2-G activates the human P2Y6 receptor with an EC50 approximately 50,000-fold lower than the canonical endogenous agonist UDP. In heterologous expression systems, PGE2-G exhibited an EC50 of ~1 pM, whereas UDP yielded an EC50 of ~50 nM [1]. This picomolar potency is conserved across endogenous P2Y6-expressing cell lines: in RAW 264.7 murine macrophages the EC50 was 0.8 ± 0.1 pM, and in H1819 human lung adenocarcinoma cells it was 0.7 ± 0.1 pM [1]. In contrast, the free acid PGE2 does not activate P2Y6 at physiologically relevant concentrations, and PGE2-ethanolamide (PGE2-EA) is completely inactive at this receptor [1][2].

GPCR pharmacology P2Y6 receptor endocannabinoid signaling calcium mobilization

Intracellular Calcium Mobilization: Selective Response of PGE2-G vs. PGE2, PGF2α-G, and PGE2-EA

In RAW 264.7 macrophage-like cells, PGE2-G triggers a rapid, concentration-dependent increase in intracellular Ca²⁺ with an EC50 of 0.47 ± 0.15 pM, achieving a 1.5–3.5-fold increase over vehicle [1]. Under identical conditions, the parent compound PGE2 and the related glyceryl esters PGD2-G and PGF2α-G failed to elicit Ca²⁺ mobilization, while PGF2α did produce a response [2]. In H1819 human lung cancer cells, PGE2-G showed an EC50 of 0.58 ± 0.12 pM with a 2.5–6-fold response [1]. Complete loss of activity was observed when the glycerol moiety was replaced with ethanolamine (PGE2-EA) or when the ester linkage was replaced with a thioester [1]. A structurally related analog, PGE2-serinolamide (PGE2-SA), retained activity (EC50 0.50 ± 0.14 pM in RAW 264.7; 0.45 ± 0.12 pM in H1819), confirming that the intact glycerol backbone is essential for the calcium signature [1].

calcium signaling macrophage biology prostaglandin glyceryl esters structure-activity relationship

In Vivo Ocular Hypotensive Efficacy: PGE2-Glyceryl Ester vs. Prostamide Analogs

In a laser-induced ocular hypertensive monkey model, topically applied PGE2-glyceryl ester (0.01% and 0.1%) substantially lowered intraocular pressure (IOP), demonstrating in vivo pharmacological activity that was superior to that of the stable amide analogs [1]. The propanediolamide analog of PGE2-G (PGE2-propanediolamide) produced a greater IOP reduction than the serinolamide analog (PGE2-serinolamide) in monkey eyes, while both analogs were equieffective in dog eyes [1]. Importantly, neither the EP3 receptor agonists sulprostone nor GR 63799 lowered IOP in monkeys, ruling out EP3 receptor mediation and supporting the existence of a distinct PGE2-glyceryl ester-specific recognition site in the anterior segment [1]. PGF2α-serinolamide was inactive at equivalent doses, highlighting the specificity of the PGE2 scaffold for the IOP response [1]. The native PGE2-glyceryl ester isomerizes rapidly to the 1(3)-glyceryl form under physiological conditions, so the 1(3)-glyceryl-PGE2 isomer is the biologically relevant species tested in these in vivo experiments [1].

intraocular pressure glaucoma pharmacology prostaglandin prodrugs ocular drug discovery

Neutrophil Functional Modulation: Hydrolysis-Dependent vs. Hydrolysis-Independent Effects Differentiate PGE2-G from PGE2

PGE2-G inhibits human neutrophil functions, including reactive oxygen species (ROS) production and chemotaxis, through a dual mechanism involving its hydrolysis product PGE2 and intact PGE2-G signaling. Pharmacological blockade experiments with the EP2 receptor antagonist PF-04418948 revealed that approximately 50–70% of the inhibitory effect of PGE2-G on neutrophil superoxide production was mediated by PGE2 formed via enzymatic hydrolysis, while the remaining ~30–50% of activity was attributable to the intact PGE2-G molecule acting independently of EP1–EP4 receptors [1]. In contrast, PGE2 inhibited neutrophil functions entirely through EP2 receptor activation, and PGD2-G exerted anti-inflammatory effects that were augmented rather than diminished by pharmacological blockade of its hydrolysis by carboxylesterase 1 (CES1), illustrating divergent metabolic activation patterns among PG-G family members [1][2]. The hydrolysis product of PGE2-G, PGE2, cannot substitute for the intact ester because it lacks the non-EP-receptor-mediated signaling component that contributes roughly one-third of the anti-neutrophil activity [1].

neutrophil biology inflammation prostaglandin metabolism EP2 receptor

Optimal Application Scenarios for 1(3)-Glyceryl-PGE2 (CAS 37497-47-5) Grounded in Quantitative Differentiation Evidence


Deorphanization and Pharmacological Profiling of P2Y6 and Novel PG-G Receptors

The ~50,000-fold greater potency of PGE2-G at P2Y6 compared to UDP (~1 pM vs. ~50 nM EC50) [1] makes 1(3)-glyceryl-PGE2 the ligand of choice for P2Y6 receptor screening and functional assays. Researchers identifying orphan GPCRs that respond to prostaglandin glyceryl esters must use authenticated PGE2-G rather than PGE2 (which is inactive at P2Y6) to avoid false negatives. The validated EC50 values of 0.8 pM (RAW 264.7) and 0.7 pM (H1819) provide quantitative benchmarks for assay quality control and enable cross-laboratory reproducibility [1].

Calcium Mobilization-Based Phenotypic Screening in Macrophage and Cancer Cell Models

1(3)-Glyceryl-PGE2 triggers a unique intracellular Ca²⁺ signature (EC50 0.47 pM in RAW 264.7; 0.58 pM in H1819) that is not recapitulated by PGE2, PGD2-G, or PGF2α-G [2][3]. This functional selectivity is ideal for high-throughput screening (HTS) platforms that use Ca²⁺ flux as a readout to identify novel PG-G receptor modulators or to profile the metabolic stability of PG-G analogs. Inclusion of PGE2-EA as a negative control (no Ca²⁺ response) validates assay specificity [2].

Ocular Pharmacology and Intraocular Pressure (IOP) Research in Glaucoma Models

The in vivo demonstration that PGE2-glyceryl ester, but not PGF2α-serinolamide or EP3-selective agonists (sulprostone, GR 63799), significantly lowers IOP in laser-induced hypertensive monkeys [4] positions 1(3)-glyceryl-PGE2 as an indispensable reference compound for studying novel PG-G-driven IOP-lowering mechanisms. The data support a PGE2-glyceryl ester-specific recognition site in the anterior segment, and the rapid isomerization to the 1(3)-glyceryl form means that the supplied 1(3)-glyceryl-PGE2 isomer mixture directly recapitulates the bioactive species present in vivo [4].

Dual-Component Signaling Studies in Neutrophil and Innate Immunity Research

1(3)-Glyceryl-PGE2 enables dissection of the EP2-dependent (hydrolysis-mediated, ~50–70%) and EP2-independent (intact ester, ~30–50%) components of neutrophil inhibition [5]. Co-application of the EP2 antagonist PF-04418948 isolates the intact ester's contribution, a protocol that cannot be performed with PGE2 alone. For studies investigating the balance between PG-G hydrolysis and direct receptor activation in inflammation, only the authentic glyceryl ester provides the required dual pharmacodynamic behavior [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1(3)-glyceryl-PGE2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.